molecular formula C15H16N6O2S B2581299 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-51-5

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2581299
CAS No.: 887347-51-5
M. Wt: 344.39
InChI Key: QEQXAXYCSNMODZ-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a heterocyclic sulfanyl-acetamide derivative characterized by:

  • A 5-methyl-1,2-oxazole moiety linked to the propanamide backbone.
  • A 1-(4-methylphenyl)-1H-tetrazole-5-yl group connected via a sulfanyl (–S–) bridge.

Molecular Formula: C₁₅H₁₆N₅O₂S
Molecular Weight: ~330.39 g/mol (calculated based on constituent atoms).

Structural elucidation of such compounds typically employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-9-4-6-12(7-5-9)21-15(17-19-20-21)24-11(3)14(22)16-13-8-10(2)23-18-13/h4-8,11H,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXAXYCSNMODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs (sulfanyl linkages, heterocyclic cores) and are compared below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities
Target Compound C₁₅H₁₆N₅O₂S 330.39 5-methyloxazole, tetrazole, 4-methylphenyl Not explicitly reported
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (309274-49-5) C₁₀H₁₁N₅O₃S 281.29 5-methyloxazole, triazinone Not reported
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (852413-31-1) C₁₀H₁₀N₆O₃S 294.29 Triazole, nitroaryl Antiproliferative (analogues in )
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573938-01-9) C₂₄H₂₂N₅O₂S 452.53 Pyridinyl-triazole, benzyloxy Not reported
Hydroxyacetamide derivatives (FP1-12) Variable ~300–400 Triazolyl-sulfanyl, hydroxyacetamide Antiproliferative (IC₅₀: 0.8–12.4 μM)
Key Observations:
  • Tetrazole vs.
  • Substituent Effects : The 4-methylphenyl group in the target compound likely improves lipophilicity compared to pyridinyl (573938-01-9) or nitroaryl (852413-31-1) substituents .

Docking and Computational Studies

The tetrazole’s electron-rich nature may facilitate interactions with biological targets, a feature shared with the target compound .

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